2-amino-4-methylcyclohexan-1-ol hydrochloride, Mixture of diastereomers
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Overview
Description
2-amino-4-methylcyclohexan-1-ol hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H15NO·HCl. It is a cyclohexanol derivative where the hydroxyl group is substituted with an amino group and a methyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methylcyclohexan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-amino-4-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methylcyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 2-amino-4-methylcyclohexanone or 2-amino-4-methylcyclohexanal.
Reduction: Various amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-amino-4-methylcyclohexan-1-ol hydrochloride is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-methylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylcyclohexan-1-ol: The free base form without the hydrochloride salt.
4-amino-4-methylcyclohexan-1-ol hydrochloride: A structural isomer with the amino group at a different position.
Uniqueness
2-amino-4-methylcyclohexan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific reactivity and interactions are required .
Properties
CAS No. |
1087761-03-2 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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